Thaspine hydrochloride

Description

Botanical Origin and Ethnobotanical Significance

Isolation from Croton lechleri (Dragon's Blood)

The primary and most well-known source of taspine (B30418) is the latex of Croton lechleri, a tree native to the northwestern regions of South America. wikipedia.org This latex, commonly known as "Sangre de Drago" or "Dragon's Blood" due to its thick, red appearance, is released when the bark of the tree is cut. wikipedia.orgscielo.br Indigenous cultures in the Amazon basin have a long history of using this sap for its medicinal properties. scielo.brmdpi.com

Traditionally, the sap is applied topically to wounds, cuts, bites, and stings. wikipedia.orgpfaf.org It dries quickly to form a protective, skin-like barrier that staunches bleeding, reduces inflammation, and shields the injury from infection. wikipedia.orgpfaf.org This traditional use as a wound healer, or cicatrizant, led scientific researchers to investigate its chemical constituents, resulting in the isolation of taspine as a key active principle. wikipedia.org The isolation process typically involves acid-base extraction techniques performed on the lyophilized (freeze-dried) latex to separate the alkaloid fraction, from which taspine is then purified. mdpi.com

Presence in Other Plant Species (e.g., Magnolia x soulangiana, Caulophyllum thalictroides / Root of Blue Cohosh)

While Croton lechleri is the most prominent source, taspine is not exclusive to it. The alkaloid has been identified in other unrelated plant species, indicating a wider distribution in the plant kingdom.

A notable example is Magnolia x soulangiana , the saucer magnolia, a popular ornamental hybrid tree. nih.govosu.edu Bioactivity-guided fractionation of extracts from this plant led to the isolation of taspine, where it was identified for the first time in this species. nih.govdrugbank.com This discovery highlighted its potent activity as an acetylcholinesterase inhibitor. nih.govdrugbank.com

Taspine has also been reported to be present in Caulophyllum thalictroides , commonly known as blue cohosh. nih.gov This perennial herb, native to eastern North America, has its own rich history of use in traditional medicine, particularly by Native American tribes for gynecological purposes. taylorandfrancis.comboironusa.com

The table below summarizes the key plant sources of taspine.

| Botanical Name | Common Name | Family | Native Region |

| Croton lechleri | Dragon's Blood, Sangre de Drago | Euphorbiaceae | Northwestern South America wikipedia.org |

| Magnolia x soulangiana | Saucer Magnolia, Tulip Tree | Magnoliaceae | Hybrid, cultivated worldwide osu.eduuconn.edu |

| Caulophyllum thalictroides | Blue Cohosh, Squaw Root | Berberidaceae | Eastern North America taylorandfrancis.com |

Historical Context of Research and Initial Discoveries

The journey of taspine from a traditional remedy to a subject of modern science is rooted in ethnobotany. The extensive use of Dragon's Blood sap by indigenous Amazonian communities for wound healing was the primary impetus for scientific investigation. scielo.brresearchgate.net Early scientific studies in the late 20th century focused on validating these traditional uses.

Research published in the 1980s confirmed that taspine was the principal cicatrizant agent in the sap of Croton lechleri. wikipedia.org These initial discoveries centered on the anti-inflammatory and wound-healing properties of the alkaloid. nih.gov The research validated the empirical knowledge of the local populations and established a scientific basis for the sap's therapeutic effects. The first total synthesis of taspine was a significant milestone, reported in 1998, which made the compound available for further research without reliance on natural extraction. wikipedia.org

Research Trajectory and Evolving Perspectives on Thaspine Hydrochloride

The scientific perspective on taspine has evolved considerably since its initial identification as a wound-healing agent. While its cicatrizant and anti-inflammatory activities remain a cornerstone of its profile, the scope of research has broadened significantly, revealing a molecule with multifaceted pharmacological potential.

The research trajectory can be viewed in several phases:

Ethnobotanical Validation: The initial phase focused on the anti-inflammatory and cicatrizant properties, directly investigating the claims from traditional medicine. wikipedia.orgnih.gov

Anticancer and Cytotoxic Research: Subsequent studies began to explore the effects of taspine on cancer cells. Research has shown that taspine can inhibit the proliferation of various cancer cell lines, including human melanoma and colon cancer cells. nih.govresearchgate.net This line of inquiry has expanded to include the synthesis of taspine derivatives with potentially enhanced solubility and efficacy. taylorandfrancis.com

Enzyme Inhibition and Neurological Research: A significant shift in perspective occurred with the discovery of taspine's potent ability to inhibit acetylcholinesterase (AChE). nih.govdrugbank.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting this enzyme is a key mechanism for treating the symptoms of Alzheimer's disease. This discovery, originating from studies on Magnolia x soulangiana, opened a new avenue for taspine research in the context of neurodegenerative disorders. nih.gov

The evolving research highlights taspine as a versatile natural product, moving from a topical healing agent to a lead compound with potential applications in oncology and neurology.

The table below outlines the progression of key research findings on taspine.

| Research Focus | Key Findings | Associated Plant Source |

| Cicatrizant (Wound Healing) | Identified as the primary wound-healing principle. wikipedia.org | Croton lechleri |

| Anti-inflammatory | Demonstrated activity in various models of inflammation. nih.gov | Croton lechleri |

| Anticancer / Cytotoxic | Inhibits proliferation of melanoma and colon cancer cells. nih.govresearchgate.net | Croton lechleri |

| Acetylcholinesterase (AChE) Inhibition | Potent and selective inhibitor of the AChE enzyme. nih.govdrugbank.com | Magnolia x soulangiana |

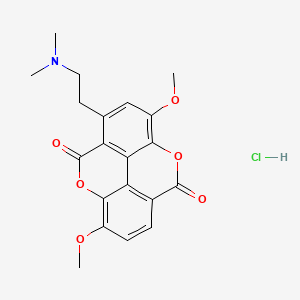

Structure

3D Structure of Parent

Properties

CAS No. |

35115-50-5 |

|---|---|

Molecular Formula |

C20H20ClNO6 |

Molecular Weight |

405.8 g/mol |

IUPAC Name |

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione;hydrochloride |

InChI |

InChI=1S/C20H19NO6.ClH/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18;/h5-6,9H,7-8H2,1-4H3;1H |

InChI Key |

ORYWNHKVTVKCMC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC.Cl |

Origin of Product |

United States |

Isolation and Synthetic Methodologies

Natural Product Isolation Techniques

The primary natural sources of thaspine are plants such as Croton lechleri, commonly known as Dragon's Blood, and Magnolia x soulangeana. wikipedia.orgnih.gov The isolation of thaspine from these botanical materials involves a multi-step process encompassing extraction, purification, and analytical confirmation.

Extraction Protocols from Botanical Sources

The initial step in isolating thaspine from plant matter involves its extraction into a liquid phase. This is typically achieved through methods that exploit the alkaloid's chemical properties, namely its basicity.

A common strategy for extracting alkaloids like thaspine involves an acid-base extraction. One documented procedure begins with the acidification of an aqueous suspension of the plant material. nih.gov For instance, powdered latex from Croton lechleri is combined with distilled water and acidified with concentrated hydrochloric acid. mdpi.com Similarly, in the extraction from Magnolia x soulangiana, water is added to the plant material and acidified with 10% HCl to a pH of 2.5. nih.gov

The acidified aqueous solution, now containing the protonated, water-soluble form of thaspine, is washed with an organic solvent like dichloromethane (B109758) (CH2Cl2) to remove non-basic compounds. Following this, the aqueous layer is made basic, for example, by adding 10% aqueous ammonium (B1175870) hydroxide (B78521) to reach a pH of 9.0. nih.gov This deprotonates the thaspine, rendering it less soluble in water and more soluble in organic solvents. Subsequent extraction of this basic solution with an organic solvent yields a crude alkaloid extract. nih.govmdpi.com

Solvent extraction is integral to the isolation process. In the context of acid-base extraction, dichloromethane is a frequently used solvent to partition the alkaloids from the aqueous phase. nih.govmdpi.com After basifying the aqueous solution containing the alkaloids, it is typically extracted multiple times with dichloromethane to ensure a thorough transfer of the target compounds into the organic phase. nih.gov

Other solvent-based approaches have also been explored for "Dragon's Blood" resin. Studies have investigated the use of methanol (B129727), ethanol, and their aqueous solutions for extraction, with absolute methanol demonstrating high yields for certain target analytes. nih.govresearchgate.net The choice of solvent can significantly influence the efficiency and selectivity of the extraction process. mdpi.com

Purification Strategies

The crude extract obtained from the initial extraction steps is a complex mixture of various compounds. Therefore, purification is a critical subsequent step to isolate thaspine. Common purification techniques include chromatography and recrystallization.

Adsorption chromatography is a primary method for purifying thaspine from the crude extract. One reported method involves the use of a Sephadex column, eluting with dichloromethane to fractionate the extract. nih.gov The resulting fractions are monitored, often by Thin-Layer Chromatography (TLC), and those containing the desired compound are combined. nih.gov For further purification, silica (B1680970) gel flash column chromatography is employed. nih.gov

Recrystallization, or precipitation, serves as a final purification step. In one instance, a Dragendorff's reagent-positive subfraction from column chromatography was further purified by precipitation from methanol to yield the pure taspine (B30418) isolate. nih.gov

Analytical Confirmation in Natural Extracts

Once a purified compound is isolated, its identity as thaspine must be confirmed. This is accomplished using a combination of analytical and spectroscopic techniques.

Thin-Layer Chromatography (TLC) is often used as a preliminary monitoring tool during the purification process. The use of a visualizing agent, such as Dragendorff's reagent, can indicate the presence of alkaloids like taspine. nih.gov

For definitive structural elucidation and confirmation, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed. Electrospray ionization mass spectrometry (ESI-MS) provides information about the molecular weight of the compound. nih.govmdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are then used to determine the precise molecular structure, which is then compared with data reported in the literature to confirm the identity of the isolated compound as taspine. nih.govmdpi.com

Chemical Synthesis Approaches

The total synthesis of thaspine has been accomplished, providing an alternative to its isolation from natural sources and enabling the creation of derivatives. The first total synthesis was reported in 1998, and more efficient methods have been developed since. wikipedia.orgthieme-connect.comdatapdf.com

One efficient, high-yield synthesis was achieved in 10 steps starting from commercially available isovanillin. thieme-connect.comthieme-connect.com Key steps in this synthetic route include: thieme-connect.com

Ullmann Coupling: A symmetrical homodimer is prepared using a classical Ullmann coupling reaction. thieme-connect.comdatapdf.com

Claisen Rearrangement: An allyl substituent is introduced via a Claisen rearrangement. thieme-connect.comthieme-connect.com

Side-Chain Formation: The crucial 2-(dimethylamino)ethyl side chain is prepared from the allyl precursor through oxidation and subsequent reductive amination. thieme-connect.com

Total Synthesis Strategies of Thaspine

The first total synthesis of taspine was a landmark achievement, confirming its unique dilactonic, tertiary amine structure. One of the initial retrosynthetic analyses proposed two main pathways for its construction. A key strategy involved a convergent approach, capitalizing on the inherent symmetry of the taspine molecule. This method centered on the attachment of a side-chain equivalent to a symmetrical homodimer followed by a bislactonization step. chemistryjournals.net

An alternative and successful total synthesis of taspine commences with readily available starting materials, ferulic acid and isovanillin. This approach highlights a different synthetic design to achieve the complex architecture of the taspine molecule. nih.gov

A notable synthesis strategy employed a Stille coupling reaction between an iodo bislactone and allyltributyltin to generate an allyl bislactone. This intermediate then underwent ozonolysis to yield an aldehyde. The final step involved a reductive amination of this aldehyde with dimethylamine (B145610) and sodium triacetoxyborohydride (B8407120) to afford taspine. chemistryjournals.net The synthetic taspine was confirmed to be identical to the natural product through various analytical techniques, including TLC co-spotting, 1H NMR spiking, and mixture melting point determination. chemistryjournals.net

Development of Green Chemistry Synthetic Routes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like alkaloids. While specific green synthetic routes for thaspine hydrochloride are not extensively detailed in the reviewed literature, the broader field of alkaloid and heterocyclic compound synthesis has seen significant advancements in this area.

Methodologies such as microwave-assisted synthesis, ultrasound-assisted reactions, the use of environmentally benign solvents like water and ionic liquids, and biocatalysis are being explored to create more sustainable synthetic pathways. chemistryjournals.net These techniques offer the potential for reduced reaction times, lower energy consumption, and the avoidance of toxic reagents and solvents, paving the way for more eco-friendly production of thaspine and its derivatives in the future.

Derivatization and Analog Synthesis

To explore and enhance the biological potential of thaspine, researchers have focused on the design and synthesis of various analogs and derivatives. These structural modifications aim to improve pharmacological properties and elucidate structure-activity relationships.

Design and Synthesis of Thaspine Analogs and Derivatives

The design of thaspine analogs has often focused on modifying key structural features, such as the lactone rings and the biphenyl (B1667301) scaffold, to investigate their influence on biological activity. mdpi.com One approach involves the synthesis of symmetrical biphenyl derivatives of taspine, which have been evaluated for their potential as anticancer agents. mdpi.com Another strategy has been the exploration of ring-opened taspine derivatives, which have shown promise as antiangiogenesis agents. mdpi.com

The synthesis of these analogs typically involves multi-step reaction sequences, building upon the foundational knowledge gained from the total synthesis of the parent compound. These synthetic efforts are crucial for generating a library of related compounds that can be screened for improved therapeutic properties.

Structural Modifications for Enhanced Biological Activity and Pharmacological Properties

Structural modifications of the thaspine molecule are strategically designed to enhance its biological activity and improve its pharmacological profile. These modifications can involve altering substituent groups, changing the nature of the side chains, or modifying the core heterocyclic structure.

The goal of these modifications is to optimize the interaction of the molecule with its biological targets, potentially leading to increased potency, selectivity, and reduced side effects. The systematic variation of the thaspine structure allows for a detailed investigation of which molecular features are critical for its desired biological effects.

Preclinical Investigations of Biological Activities

Antineoplastic and Apoptotic Potentials

Thaspine hydrochloride, an alkaloid derived from the Croton lechleri tree, has been the subject of numerous preclinical studies to evaluate its potential as an anticancer agent. Research has focused on its ability to induce cytotoxicity and apoptosis in a variety of cancer cell lines. The mechanism of action appears to be multifactorial, with evidence suggesting that thaspine acts as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair. plos.orgnih.govnih.gov

Thaspine has demonstrated significant cytotoxic and pro-apoptotic effects in colon carcinoma cell lines. In HCT116 cells, thaspine was identified as a potent inducer of apoptosis. nih.govscience.govresearchgate.net The apoptotic mechanism in HCT116 cells involves the mitochondrial pathway, characterized by the conformational activation of the pro-apoptotic proteins Bak and Bax, leading to mitochondrial membrane permeabilization and the subsequent release of cytochrome c. nih.govscience.govnih.gov Gene expression analysis of thaspine-treated HCT116 cells revealed a signature similar to that of known topoisomerase inhibitors, suggesting a shared mechanism of inducing cell death. plos.orgresearchgate.net

Furthermore, studies have shown that thaspine exhibits inhibitory activity against the HT29 human colon cancer cell line. science.govdrugs.com The compound's ability to induce widespread apoptosis has also been observed in three-dimensional colon carcinoma multicellular spheroid models, indicating its potential efficacy in a microenvironment that more closely resembles solid tumors. plos.orgscience.gov

Cytotoxicity of Thaspine in Colon Carcinoma Cells

| Cell Line | Observed Effects | Reference |

|---|---|---|

| HCT116 | Induces apoptosis via mitochondrial pathway (Bak/Bax activation, cytochrome c release). nih.govscience.govnih.gov Acts as a topoisomerase inhibitor. plos.org | plos.orgnih.govscience.govnih.gov |

| HT29 | Inhibits cell growth. science.govdrugs.com | science.govdrugs.com |

| LoVo | Data not available in the provided sources. | N/A |

In the context of lung cancer, thaspine has shown notable activity against the A549 human non-small cell lung cancer (NSCLC) cell line. Research indicates that thaspine inhibits the proliferation of A549 cells and induces apoptosis in a manner that is dependent on both time and concentration. science.gov Further investigation into its mechanism revealed that thaspine arrests the cell cycle in the S phase. science.gov Microscopic observation of treated cells showed classic morphological changes associated with apoptosis, such as nuclear karyopycnosis and the formation of apoptotic bodies. science.gov A specific study quantified its cytotoxic potential, reporting a half-maximal inhibitory concentration (IC50) value against A549 cells.

Cytotoxicity of Thaspine in Lung Carcinoma Cells

| Cell Line | IC50 Value | Key Research Findings | Reference |

|---|---|---|---|

| A549 (NSCLC) | 4.18 μM (48h) | Inhibits proliferation, induces apoptosis, and causes S-phase cell cycle arrest. science.gov | science.govmedchemexpress.com |

The cytotoxic potential of thaspine has also been evaluated against melanoma. Studies have demonstrated that both the sap of Croton lechleri and its isolated constituent, taspine (B30418), inhibit the human melanoma cell line SK23. science.govscience.gov Mechanistic investigations using confocal microscopy showed that treatment with taspine led to an increase in acetylated α-tubulin and significant modifications to the cellular morphology of SK23 cells, indicating an impact on the cytoskeleton. science.govscience.gov

Cytotoxicity of Thaspine in Melanoma Cells

| Cell Line | Observed Effects | Reference |

|---|---|---|

| SK23 | Inhibits cell growth; increases acetylated α-tubulin and alters cellular morphology. science.govscience.gov | science.govscience.gov |

Thaspine has been investigated for its effects on the A431 human epidermoid carcinoma cell line, which is known for its high expression of the epidermal growth factor receptor (EGFR). adipogen.com Research has shown that thaspine inhibits the proliferation of A431 cells and induces apoptosis. researchgate.net The pro-apoptotic mechanism in these cells is mediated by the regulation of key apoptosis-related proteins, including an altered Bax/Bcl-2 ratio and the activation of caspase-3. adipogen.com The cytotoxic efficacy has been quantified with a specific IC50 value.

Cytotoxicity of Thaspine in Epidermoid Carcinoma Cells

| Cell Line | IC50 Value | Key Research Findings | Reference |

|---|---|---|---|

| A431 | 11.2 μM (48h) | Induces apoptosis by regulating the Bax/Bcl-2 ratio and caspase-3 expression. adipogen.com | medchemexpress.comadipogen.com |

The antineoplastic activity of thaspine extends to other types of cancer. In studies involving breast cancer, the MCF-7 cell line has been utilized to analyze the gene expression changes induced by thaspine treatment. plos.orgnih.gov For hepatocellular carcinoma, thaspine was identified as a bioactive compound through screening assays using the HepG2 cell line.

Particularly potent cytotoxicity was observed in oral cancer KB cells. A study determined the half-maximal inhibitory concentration (IC50) of thaspine to be 0.39 μg/mL in this cell line, indicating a strong antiproliferative effect. google.com

Cytotoxicity of Thaspine in Other Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Key Research Findings | Reference |

|---|---|---|---|---|

| Breast Cancer | MCF-7 | Data not available | Used for gene expression signature analysis following thaspine treatment. plos.orgnih.gov | plos.orgnih.gov |

| Hepatocellular Carcinoma | HepG2 | Data not available | Identified as a cytotoxic agent in screening assays. | |

| Oral Cancer | KB | 0.39 μg/mL | Demonstrates potent cytotoxic activity. google.com | google.com |

Mechanisms of Apoptosis Induction

Thaspine hydrochloride has been shown to induce programmed cell death, or apoptosis, in cancer cells through a multi-faceted approach that involves intrinsic mitochondrial pathways, activation of key enzymes, and modulation of the cell division cycle.

The intrinsic pathway of apoptosis is critically regulated by the mitochondria, which release pro-apoptotic factors upon receiving death signals. youtube.com Research indicates that thaspine is a potent inducer of this mitochondrial pathway. researchgate.net Its mechanism involves the permeabilization of the outer mitochondrial membrane, a crucial event controlled by the BCL-2 family of proteins. nih.gov

Key events in thaspine-induced mitochondrial apoptosis include:

Bak/Bax Conformational Activation: Thaspine treatment induces a conformational change in the pro-apoptotic proteins Bak and Bax. researchgate.net Once activated, these proteins oligomerize and form pores in the outer mitochondrial membrane. youtube.comnih.gov

Mitochondrial Membrane Permeabilization: The activation of Bak and Bax leads to mitochondrial outer membrane permeabilization (MOMP). nih.gov Studies have demonstrated that HCT116 cells treated with thaspine exhibit a significant loss of mitochondrial membrane potential. researchgate.net

Cytochrome c Release: A direct consequence of MOMP is the release of proteins from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net Thaspine has been shown to cause the release of cytochrome c from the mitochondria into the cytosol in a time-dependent manner. researchgate.net In the cytosol, cytochrome c is a key factor in assembling the apoptosome, which initiates the caspase cascade. youtube.comnih.gov

| Finding | Cell Line | Effect of Thaspine | Source |

| Bak and Bax Activation | HCT116 | Induces the active conformation of both molecules. | researchgate.net |

| Mitochondrial Membrane Potential | HCT116 | Causes loss of mitochondrial membrane potential. | researchgate.net |

| Cytochrome c Release | HCT116 | Triggers the release of cytochrome c into the cytosol. | researchgate.net |

The activation of a cascade of cysteine proteases, known as caspases, is a central component of apoptosis. This cascade is responsible for the systematic dismantling of the cell.

Caspase-9: Following its release from the mitochondria, cytochrome c binds to the cytosolic protein Apaf-1, leading to the formation of the apoptosome. youtube.comfrontiersin.org This complex recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. frontiersin.orgnih.govumass.edu

Caspase-3: Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably pro-caspase-3. nih.govumass.edunih.gov Caspase-3 is a primary mediator of apoptosis, and its activation is a critical step in the apoptotic signaling induced by caspase-9. nih.gov Once active, caspase-3 cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological changes of apoptosis. youtube.com Evidence for caspase activation by thaspine includes the detection of caspase-cleaved cytokeratin 18 (CK18). researchgate.net

| Caspase | Role in Apoptosis | Activation Mechanism | Source |

| Caspase-9 | Initiator Caspase | Activated by the apoptosome complex following cytochrome c release. | frontiersin.orgnih.govumass.edu |

| Caspase-3 | Executioner Caspase | Activated through cleavage by Caspase-9. | nih.govnih.gov |

In addition to directly triggering apoptosis, thaspine can influence the cell cycle, a tightly regulated process that governs cell proliferation. By arresting the cell cycle at specific checkpoints, compounds can prevent cancer cells from dividing and can create an opportunity for apoptotic pathways to be initiated. frontiersin.org

S Phase Arrest: Research has shown that thaspine can significantly halt the cell cycle at the S phase in A549 lung cancer cells in a dose-dependent manner. nih.gov The S phase is the period of DNA synthesis, and arresting the cycle at this point can lead to the accumulation of DNA damage, a potent trigger for apoptosis.

G0/G1 Arrest: While thaspine has been specifically linked to S phase arrest, other natural compounds have been observed to induce cell cycle arrest in the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase and committing to another round of division. nih.govembopress.orgbiorxiv.org

| Cell Cycle Phase | Description | Effect of Thaspine | Source |

| S Phase | DNA replication phase. | Induces significant cell cycle arrest in A549 cells. | nih.gov |

| G0/G1 Phase | Growth and preparation for DNA synthesis. | A common target for other anticancer agents to induce arrest. | nih.gov |

Efficacy in Multicellular Tumor Spheroids

To bridge the gap between two-dimensional (2D) cell cultures and in vivo tumors, three-dimensional (3D) models such as multicellular tumor spheroids (MCTS) are increasingly used in preclinical research. nih.govmdpi.com These models mimic many features of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and increased resistance to therapeutic agents. mdpi.comfacellitate.com MCTS are considered a more physiologically relevant platform for evaluating the efficacy and penetration of anticancer compounds. nih.govrsc.org

While the pro-apoptotic mechanisms of thaspine hydrochloride have been established in monolayer cultures, its efficacy in the more complex MCTS model is a critical area for further investigation. The ability of thaspine to penetrate the dense structure of spheroids and induce apoptosis in the less proliferative, potentially hypoxic core cells would provide significant insight into its potential as a therapeutic agent. facellitate.com

Apoptosis Induction in Preclinical Xenograft Models

Preclinical xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a cornerstone of in vivo cancer research. nih.gov These models allow for the evaluation of a compound's therapeutic efficacy, toxicity, and pharmacokinetics in a living organism, providing data that is essential for translation to clinical trials. nih.gov

The investigation of thaspine hydrochloride in various human tumor xenograft models would be a crucial step to validate the apoptotic effects observed in vitro. nih.govnih.gov Such studies would aim to determine if systemically administered thaspine can reach the tumor site, induce apoptosis, and ultimately inhibit tumor growth or cause regression in a complex biological environment.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. mdpi.com Therefore, agents that can modulate or inhibit angiogenesis are of significant interest in cancer therapy. The modulation of angiogenesis can be achieved through various mechanisms, including targeting vascular endothelial growth factor (VEGF) signaling or other pro-angiogenic pathways. mdpi.com The effect of thaspine hydrochloride on angiogenesis has not been extensively documented in available research. Investigating whether thaspine can inhibit endothelial cell proliferation, migration, and tube formation, or alter the expression of key angiogenic factors, would clarify its potential to impact the tumor microenvironment beyond direct cytotoxicity.

Inhibition of Vascular Endothelial Cell Proliferation

Thaspine has demonstrated the ability to inhibit the proliferation of vascular endothelial cells, the fundamental building blocks of blood vessels. By impeding the growth of these cells, thaspine directly curtails the expansion of the vascular network.

Downregulation of Vascular Endothelial Growth Factor (VEGF) Expression

A key mechanism underlying the anti-angiogenic effects of thaspine is its ability to downregulate the expression of Vascular Endothelial Growth Factor (VEGF). VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. Studies have shown that taspine can decrease the production of VEGF, thereby reducing the stimulus for new blood vessel formation. This effect has been linked to the modulation of the PI3 kinase and MAP kinase signaling pathways adipogen.com.

Multi-Targeted Anti-Angiogenic Effects

Further research has indicated that thaspine's anti-angiogenic activity is not limited to a single mechanism. It is considered a multi-target inhibitor, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a significant target nih.gov. By inhibiting VEGFR-2, taspine can block the downstream signaling cascades that are initiated by VEGF, further contributing to its anti-angiogenic properties.

Immunomodulatory and Anti-Inflammatory Effects

In addition to its anti-angiogenic activities, taspine exhibits significant immunomodulatory and anti-inflammatory effects, which are attributed to its interaction with specific receptors and signaling pathways involved in the inflammatory response.

P2X4 Receptor Inhibition

Thaspine has been identified as an inhibitor of the P2X4 receptor, a ligand-gated ion channel that plays a role in inflammatory processes adipogen.commedchemexpress.com. Activation of P2X4 receptors is associated with the inflammatory functions of both peripheral and central inflammatory cells. By inhibiting this receptor, taspine can modulate the cellular response to inflammatory stimuli adipogen.com. The inhibitory effect of taspine on the P2X4 receptor has a slow onset and is largely irreversible within a 30-minute washout period uea.ac.ukresearchgate.net.

Phosphatidylinositol 3-Kinase (PI3-Kinase) Pathway Modulation

The inhibitory effect of thaspine on the P2X4 receptor is mediated through the modulation of the Phosphatidylinositol 3-Kinase (PI3-Kinase) pathway adipogen.commedchemexpress.comuea.ac.ukresearchgate.net. Taspine has been shown to directly inhibit the enzymatic activity of PI3-kinase uea.ac.ukresearchgate.net. This pathway is crucial for a variety of cellular functions, including inflammation. By inhibiting PI3-kinase, taspine can suppress pro-inflammatory signaling in cells such as macrophages medchemexpress.com.

Molecular Mechanisms of Action and Cellular Targets

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that regulate the topology of DNA, playing a vital role in processes such as DNA replication, transcription, and recombination. nih.gov By targeting these enzymes, thaspine hydrochloride disrupts these fundamental cellular activities, ultimately leading to cell death.

Thaspine has been identified as a dual inhibitor, targeting both topoisomerase I and topoisomerase II. nih.govmedchemexpress.com In vitro enzyme assays have confirmed that thaspine inhibits the activity of both enzymes at concentrations that induce apoptosis. nih.gov This dual inhibitory action is a significant characteristic, as it suggests a broader mechanism of action compared to agents that target only one type of topoisomerase. Gene expression analysis of cells treated with thaspine revealed a signature similar to that induced by other known topoisomerase inhibitors like camptothecin (B557342) and ellipticine, further supporting its role as a topoisomerase inhibitor. nih.gov

Thaspine's interaction with topoisomerase I is multifaceted, involving the inhibition of key steps in the enzyme's catalytic cycle.

Research has shown that thaspine inhibits both the DNA cleavage and religation steps of the topoisomerase I reaction. nih.gov The inhibition of the cleavage step is enhanced with pre-incubation of the enzyme with thaspine, and this inhibition is reversible. nih.gov By hindering the enzyme's ability to cleave and subsequently reseal the DNA strands, thaspine disrupts the normal topological management of DNA.

Molecular docking simulations have provided insights into how thaspine interacts with the topoisomerase I-DNA complex. nih.gov When thaspine interacts with the enzyme alone, it can bind near the active site, preventing the cleavage reaction from occurring. nih.gov In the presence of the enzyme-DNA cleavable complex, thaspine intercalates between the DNA bases in a manner similar to camptothecin, which explains its ability to inhibit the religation step. nih.gov This interaction with the cleavable complex is a hallmark of topoisomerase poisons, which trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to DNA strand breaks. nih.govslideshare.net

A significant advantage of thaspine is its effectiveness against cancer cells that have developed resistance to other drugs by overexpressing drug efflux transporters like P-glycoprotein (PgP) and Multidrug Resistance-associated Protein (MRP). nih.gov Unlike conventional topoisomerase II inhibitors such as doxorubicin (B1662922), etoposide, and mitoxantrone, thaspine retains its cytotoxic activity in cell lines that overexpress these transporters. nih.gov This suggests that thaspine is not a substrate for these efflux pumps, allowing it to accumulate within resistant cancer cells and exert its therapeutic effect.

Molecular Interactions with Topoisomerase I

Receptor and Signaling Pathway Modulation

The primary mechanism of thaspine-induced cell death involves the mitochondrial apoptosis pathway. nih.govmedchemexpress.com Thaspine treatment leads to the conformational activation of the pro-apoptotic proteins Bak and Bax, which are key regulators of mitochondrial outer membrane permeabilization. nih.govmedchemexpress.com This activation results in the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic cascade. nih.govmedchemexpress.com

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) is a critical component in signaling pathways that regulate cell proliferation, survival, and differentiation. nih.govmdpi.com Thaspine has been shown to influence the EGFR signaling cascade. Studies indicate that in the context of skin wound healing in rats, thaspine hydrochloride treatment is associated with altered levels of Epidermal Growth Factor (EGF) on the first day of treatment compared to untreated controls. ajol.info The activation of EGFR typically initiates a complex network of downstream events, including the activation of the PI3K-Akt and RAS-RAF-MEK-ERK pathways, which are central to promoting cell cycle progression. mdpi.com

Akt, also known as Protein Kinase B (PKB), is a serine/threonine protein kinase that plays a crucial role in cell survival and growth downstream of EGFR. nih.gov The activation of Akt requires its recruitment to the plasma membrane and subsequent phosphorylation at two key sites, Threonine 308 (T308) and Serine 473 (S473). nih.govmdpi.com This process is initiated by growth factors that activate phosphatidylinositol 3-kinase (PI3K). nih.gov Thaspine has been identified as an inhibitor of PI3K, which would consequently interfere with the phosphorylation and activation of Akt. uea.ac.uk By directly inhibiting the enzymatic activity of PI3K, thaspine prevents the necessary steps for Akt activation. uea.ac.uk

Extracellular signal-regulated kinases (Erk1/2) are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway and are essential for transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation. nih.gov The activation of Erk1/2 is controlled by a balance between the activating kinase MEK and inhibitory phosphatases. nih.gov Phosphorylation of both a tyrosine (Y204/187) and a threonine (T202/185) residue within the activation loop is required for Erk1/2 to become fully active. nih.gov While direct modulation of Erk1/2 phosphorylation by thaspine is not explicitly detailed, its impact on upstream pathways like EGFR and PI3K suggests an indirect influence on Erk1/2 activity. ajol.infouea.ac.uk

The MAPK pathways are fundamental signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. nih.govmdpi.com There are three major MAPK subfamilies in mammals: ERKs, JNKs/SAPKs, and p38 MAPKs. mdpi.com These pathways are crucial in immune-mediated inflammatory responses and are considered attractive targets for therapeutic intervention. nih.gov Thaspine's known inhibitory effect on PI3K, a key upstream regulator, suggests a potential modulatory role on MAPK signaling. uea.ac.uknih.gov PI3K can activate MAPK pathways, indicating that thaspine's inhibition of PI3K could lead to a downstream dampening of MAPK-mediated cellular processes. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway Modulation

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary regulators of angiogenesis, the formation of new blood vessels. nih.govyoutube.com VEGFR-2 is the principal receptor mediating the angiogenic effects of VEGF-A. youtube.com Research on wound healing in rats has demonstrated that treatment with thaspine hydrochloride leads to significantly different levels of VEGF on the first day post-wounding compared to untreated controls. ajol.info This suggests that thaspine can modulate the VEGFR signaling pathway, which has implications for processes like tissue repair and tumor angiogenesis. ajol.infoyoutube.com The binding of VEGF to its receptors triggers dimerization and autophosphorylation, initiating downstream signaling cascades including the PLCγ, PI3K/Akt, and MAPK pathways. youtube.com

P2X4 Receptor and Phosphatidylinositol 3-Kinase (PI3-Kinase) Pathway Interactions

Thaspine has been identified as a novel inhibitor of the P2X4 receptor, a ligand-gated ion channel involved in inflammation and pain signaling. uea.ac.uk Interestingly, thaspine's inhibitory effect is not due to direct antagonism of the receptor itself. Instead, it mediates its effect through the competitive inhibition of Phosphatidylinositol 3-Kinase (PI3-Kinase). uea.ac.uk The PI3K pathway is crucial for various cellular functions, including cell growth and survival. nih.gov The inhibition of PI3K by thaspine mimics the effects of known PI3K inhibitors, leading to a suppression of P2X4-mediated calcium influx and pro-inflammatory signaling in human primary macrophages. uea.ac.uk This demonstrates a clear interaction between thaspine, the PI3K pathway, and the function of the P2X4 receptor.

Toll-Like Receptor 2 (TLR2) Interactions

Toll-Like Receptor 2 (TLR2) is a key pattern recognition receptor in the innate immune system that recognizes a wide array of molecules from pathogens, leading to either pro- or anti-inflammatory responses. nih.govnih.gov It often forms heterodimers with other TLRs, such as TLR1 or TLR6, to broaden its ligand recognition spectrum. nih.gov While direct binding studies of thaspine to TLR2 are not specified, its known anti-inflammatory properties and interactions with pathways like PI3K, which can be downstream of TLR signaling, suggest a potential for indirect modulation of TLR2-mediated immune responses. ajol.infouea.ac.uk

Interactive Data Tables

Table 1: Summary of Thaspine Hydrochloride's Effect on Signaling Proteins

| Target Protein/Pathway | Effect of Thaspine Hydrochloride | Research Context | Citation |

| PI3-Kinase | Competitive Inhibition | In vitro enzymatic assay | uea.ac.uk |

| P2X4 Receptor | Inhibition of activity (indirectly via PI3K) | Ca2+ influx in cell lines, chemokine secretion in macrophages | uea.ac.uk |

| VEGF | Altered levels | In vivo wound healing model (rats) | ajol.info |

| EGF | Altered levels | In vivo wound healing model (rats) | ajol.info |

Apoptosis Signaling Pathways

Thaspine is a recognized inducer of apoptosis, the body's method of programmed cell death. nih.gov Its pro-apoptotic activity is mediated through a series of well-defined signaling pathways involving mitochondria and a family of specialized enzymes known as caspases.

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target of thaspine. A key initiating event in this pathway is the permeabilization of the mitochondrial outer membrane. wikipedia.org Thaspine has been shown to induce a loss of the mitochondrial membrane potential in cancer cells. researchgate.net This disruption is a pivotal step, leading to the release of pro-apoptotic factors from the mitochondria into the cell's cytoplasm. nih.govnih.gov

One of the most significant events following mitochondrial disruption is the release of cytochrome c. researchgate.net Studies have demonstrated that thaspine treatment leads to a decrease in mitochondrial cytochrome c levels and a corresponding increase in the cytosol. researchgate.net This release is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak). nih.govmedchemexpress.com Thaspine influences this balance by inducing the active conformations of the pro-apoptotic proteins Bak and Bax, which are key to forming pores in the mitochondrial membrane. researchgate.netyoutube.com This action effectively shifts the cellular balance towards apoptosis.

| Mitochondrial Component/Event | Effect of Thaspine Treatment | Reference |

|---|---|---|

| Mitochondrial Membrane Potential | Loss/Depolarization | researchgate.net |

| Cytochrome c | Released from mitochondria into the cytosol | researchgate.net |

| Bax Protein | Active conformation induced | researchgate.net |

| Bak Protein | Active conformation induced | researchgate.net |

Once cytochrome c is released into the cytoplasm, it triggers the activation of a cascade of cysteine-aspartic acid proteases, or caspases, which are the primary executioners of apoptosis. nih.govmdpi.com The activation of these caspases is a central feature of thaspine's mechanism of action. nih.gov The process begins with the formation of the apoptosome, which activates the initiator caspase, caspase-9. dovepress.commdpi.com

Activated caspase-9 then proceeds to cleave and activate the executioner caspases, most notably caspase-3. dovepress.comnih.govwikipedia.org Research confirms that thaspine treatment leads to the activation of caspase-3. nih.gov This activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.govwikipedia.org

| Caspase | Role | Activation Status Post-Thaspine | Reference |

|---|---|---|---|

| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Activated following cytochrome c release | dovepress.commdpi.com |

| Caspase-3 | Executioner Caspase | Activated by Caspase-9 | nih.govnih.gov |

The apoptotic activity of thaspine is also reflected in its ability to modulate the expression of genes that control cell death and survival. A critical aspect of this regulation is its effect on the expression of Bcl-2 family proteins. springermedizin.de Studies show that thaspine alters the ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-2 protein. nih.gov An increase in the Bax/Bcl-2 ratio is a strong indicator of a cell's commitment to apoptosis, as it favors the permeabilization of the mitochondrial membrane. nih.govmdpi.com

Furthermore, the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key factor in cancer cell survival. mdpi.comnih.gov Survivin functions by inhibiting caspase activation, thereby blocking the apoptotic cascade. nih.govmedchemexpress.com While direct studies on thaspine's effect on survivin are limited, its proven ability to activate caspases suggests a potential mechanism involving the downregulation or inhibition of survivin function. nih.gov The tumor suppressor protein p53 is another master regulator of apoptosis, often by controlling the expression of genes like Bax. nih.govnih.govnih.gov The apoptotic effects of thaspine may be linked to pathways involving p53, although the precise relationship requires further investigation.

| Gene/Protein | Function | Reported Effect of Thaspine | Reference |

|---|---|---|---|

| Bax/Bcl-2 Ratio | Ratio of pro- to anti-apoptotic proteins | Increased | nih.gov |

| Caspase-3 | Apoptosis executioner protein | Expression and activation regulated | nih.gov |

| Survivin (BIRC5) | Inhibitor of apoptosis (IAP) family member | Function likely inhibited (inferred from caspase activation) | nih.govmedchemexpress.com |

Potential Interactions with Unfolded Protein Response Components (e.g., GRP78)

The endoplasmic reticulum (ER) is a key site for protein synthesis and folding, and disturbances in its function can lead to ER stress and the activation of the unfolded protein response (UPR). nih.gov The UPR is primarily a pro-survival response, but under conditions of chronic or unmitigated ER stress, it can switch to inducing apoptosis. nih.gov A central component of the UPR is the 78-kDa glucose-regulated protein (GRP78), also known as BiP, a molecular chaperone that plays a protective role against ER stress. nih.govnih.govmdpi.com

While other compounds, such as thapsigargin, are well-known inducers of ER stress that directly interact with UPR components, there is currently limited direct scientific evidence from the available research to definitively link thaspine hydrochloride to the UPR or establish a direct interaction with GRP78. nih.govnih.gov The investigation of thaspine's potential effects on ER stress and the UPR represents an area for future research to fully elucidate its complete molecular mechanism of action.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships

The molecular architecture of thaspine is central to its biological functions. Understanding how specific structural features contribute to its activity and how chemical alterations can modulate its potency and selectivity is crucial for its development as a pharmacological tool or lead compound.

Identification of Key Structural Features for Diverse Biological Activities

Thaspine is characterized by a distinct molecular framework, which is understood to be fundamental to its bioactivity. Research indicates that its function as a dual inhibitor of topoisomerase I and II is a key mechanism for its cytotoxic effects. plos.orgplos.orgnih.gov The compound induces apoptosis in cancer cells, a process linked to its ability to inhibit these essential enzymes involved in DNA replication and repair. plos.orgmedchemexpress.com

The primary structural components of thaspine responsible for its activity are believed to be its biphenyl (B1667301) scaffold and an integrated lactone ring. nih.gov Studies involving derivatives where this lactone ring is opened have shown significant alterations in biological activity, suggesting the ring's conformation and integrity are important for target interaction. nih.gov Furthermore, thaspine's efficacy appears to be unhindered by the overexpression of drug efflux pumps like P-glycoprotein (PgP) or multidrug resistance-associated protein (MRP), a notable feature compared to other topoisomerase inhibitors such as doxorubicin (B1662922) and etoposide. plos.orgnih.gov This suggests its structural properties allow it to bypass these common mechanisms of drug resistance in cancer cells.

In addition to its anticancer properties, thaspine has been identified as an inhibitor of the P2X4 receptor. researchgate.netmedchemexpress.com However, its action on this target is not direct. It suppresses P2X4 receptor activity through the inhibition of phosphoinositide 3-kinase (PI3K), indicating that its structural features are also suited for interaction with the ATP-binding site of this kinase. researchgate.netuea.ac.uk

Impact of Chemical Modifications on Potency and Selectivity

Limited but informative studies have been conducted on derivatives of thaspine to probe the impact of chemical modifications. Research into ring-opened derivatives has been particularly insightful. In one study, the lactone ring of thaspine was chemically opened to explore how this modification would affect its biological potency. nih.gov The resulting derivatives were evaluated for their inhibitory activity against various cell lines.

The preliminary findings from these modifications highlight the sensitivity of thaspine's activity to structural changes. For example, one of the ring-opened derivatives demonstrated significantly enhanced inhibitory activity against the ECV304 cell line compared to the parent thaspine molecule. nih.gov This suggests that while the core scaffold is essential, modifications at the lactone ring can be exploited to enhance potency. This opens the possibility of synthesizing new analogues with potentially improved therapeutic profiles. nih.gov

| Compound/Derivative | Modification | Target/Assay | Result (IC50) | Source |

|---|---|---|---|---|

| Thaspine | Parent Compound | ECV304 Cell Line | - | nih.gov |

| Derivative 1 | Ring-opened lactone | ECV304 Cell Line | 2.67 nM | nih.gov |

| Derivative 1 | Ring-opened lactone | CACO-2 Cell Line | 52.5 nM | nih.gov |

This table illustrates the enhanced potency of a ring-opened thaspine derivative in specific cell line assays, as reported in the cited literature.

Molecular Modeling and Docking Simulations

Computational methods, including molecular modeling and docking simulations, provide valuable insights into the potential interactions between thaspine and its biological targets at a molecular level.

Ligand-Protein Interaction Analysis

Topoisomerase I and II Binding Sites

Thaspine has been confirmed as a dual inhibitor of both topoisomerase I and topoisomerase II. plos.orgplos.orgnih.gov While specific molecular docking studies for thaspine with these enzymes are not extensively detailed in the available literature, inferences can be drawn from studies on similar inhibitor classes. For topoisomerase II, inhibitors often target the N-terminal ATPase domain or stabilize the cleavage complex formed between the enzyme and DNA. nih.govresearchgate.net The ATP binding site in the N-terminal domain is a common target for anticancer agents. nih.govresearchgate.net

Given that gene expression analysis shows similarities between the effects of thaspine and other known topoisomerase inhibitors like ellipticine, it is plausible that thaspine interacts with the DNA-topoisomerase complex. plos.org The planar nature of its biphenyl scaffold may facilitate intercalation between DNA base pairs, a common mechanism for topoisomerase poisons. The reduced cytotoxic effect of thaspine in cells with a mutated topoisomerase II enzyme further supports a direct or indirect interaction with this target. plos.orgnih.gov

P2X4 Receptor Binding and Modulation

Thaspine's effect on the P2X4 receptor is a clear example of indirect modulation. researchgate.netmedchemexpress.com Research has shown that thaspine does not act as a direct antagonist at the P2X4 receptor's ATP binding site. researchgate.net Instead, it inhibits the enzymatic activity of PI3-kinase in a competitive manner. researchgate.net The PI3-kinase pathway is known to regulate P2X4 receptor function, and by inhibiting PI3K, thaspine effectively suppresses P2X4-mediated cellular responses, such as calcium influx. researchgate.netuea.ac.uk

Therefore, a traditional ligand-protein docking simulation for thaspine with the P2X4 receptor would not accurately represent its mechanism of action. The true binding site in this context is within the PI3-kinase enzyme. This indirect inhibition is selective; thaspine shows a lack of activity at other P2X receptor subtypes like P2X2, P2X3, and P2X7. researchgate.net This mode of action, where a compound modulates a receptor's activity by targeting a related signaling pathway, is a significant finding in understanding thaspine's pharmacological profile.

In Silico Approaches for Analog Design and Optimization

In silico tools are invaluable for the rational design and optimization of new therapeutic agents based on a lead compound. mdpi.commdpi.com These methods use the structural and interaction data of a parent molecule to design derivatives (analogs) with improved properties, such as higher binding affinity, better selectivity, or enhanced solubility. nih.gov

Taspine (B30418) has been used as a lead compound for the development of new anticancer and antiangiogenic agents. nih.govnih.gov Researchers have reported the design and synthesis of novel taspine derivatives by modifying its chemical scaffold, such as the lactone ring and biphenyl structure. nih.gov One such derivative, HMQ1611, was developed to have increased activity and solubility. nih.gov These efforts demonstrate that the taspine skeleton is a viable starting point for optimization, with preliminary biological testing showing that some ring-opened derivatives possess significantly better inhibitory activities against certain cancer cell lines than the parent taspine molecule. nih.gov

Virtual Screening and Lead Compound Identification

Virtual screening and high-throughput screening methodologies have been pivotal in identifying thaspine as a lead compound with potential therapeutic applications against various biological targets. These computational and experimental techniques enable the rapid assessment of large chemical libraries to pinpoint molecules with desired biological activity.

One of the initial identifications of thaspine as a bioactive compound came from a screening of a natural product library provided by the National Cancer Institute (NCI). This screening aimed to identify compounds capable of inducing apoptosis in HCT116 colon carcinoma cells. Thaspine was successfully identified as one of the compounds that trigger this programmed cell death pathway, marking it as a promising candidate for anticancer research.

Further high-throughput screening of 1710 compounds from an NCI library identified thaspine as a potent and allosteric inhibitor of the human P2X4 receptor, a target implicated in neuropathic pain. This discovery highlighted a different therapeutic potential for the alkaloid.

In addition to experimental screening, in silico virtual screening has been employed to explore the therapeutic targets of thaspine. In one such study, a library of 390 natural compounds was virtually screened against the 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response that is often overexpressed in cancer cells. Thaspine was identified as a potential inhibitor with a strong binding affinity.

Molecular docking, a form of structure-based virtual screening, has been crucial in understanding how thaspine interacts with its targets. nih.gov Studies focusing on human topoisomerase IB, a critical enzyme in DNA replication and a target for anticancer drugs, used molecular docking to predict the binding mode of thaspine. nih.gov These simulations revealed that thaspine likely binds in proximity to the active site residues of the enzyme, thereby preventing the DNA cleavage reaction. When modeled with the enzyme already bound to DNA, the simulations suggested that thaspine intercalates between DNA bases, similar to the mechanism of other known topoisomerase inhibitors. nih.gov

Table 1: Summary of Screening Studies for Thaspine Identification

| Screening Method | Library/Source | Target | Outcome/Significance |

|---|---|---|---|

| Apoptosis Induction Assay | NCI Natural Product Set | HCT116 Colon Carcinoma Cells | Identified thaspine as an apoptosis-inducing agent. |

| High-Throughput Screening | NCI library (1710 compounds) | Human P2X4 Receptor | Identified thaspine as a potent inhibitor. |

| Virtual Screening | 390 Natural Compounds | GRP78 Protein | Identified thaspine as a potential inhibitor based on binding affinity. |

Computational Prediction of Bioactivity and ADMET Properties

Following lead identification, computational methods are essential for predicting a compound's biological activity and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which are critical for further drug development. nih.govnih.gov

The bioactivity of thaspine as a topoisomerase I inhibitor has been extensively analyzed using molecular docking simulations. These computational studies predict that thaspine inhibits both the cleavage and religation steps of the topoisomerase I catalytic cycle. The models suggest that this dual inhibition is achieved either by binding near the enzyme's active site to prevent DNA cleavage or by intercalating into the DNA-enzyme complex to inhibit religation. This detailed mechanistic insight from computational predictions provides a strong basis for its anticancer potential.

In silico ADMET prediction tools are used to evaluate the drug-likeness and potential liabilities of a compound. nih.gov Studies that included thaspine have predicted favorable drug-like properties. In a computational analysis of 390 natural compounds, the top candidates, which included thaspine based on binding affinity, were predicted to be non-mutagenic, non-tumorigenic, and non-irritant, while possessing a significant drug-likeness score. Such predictions are vital for prioritizing compounds for further development. nih.govresearchgate.net

A significant aspect of thaspine's predicted bioactivity is its effectiveness in cells that overexpress drug efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP). These transporters are a major cause of multidrug resistance in cancer chemotherapy. The observation that thaspine's cytotoxicity is not diminished in cells overexpressing these transporters suggests it may be a valuable agent for treating drug-resistant tumors.

Table 2: Predicted Bioactivity and ADMET Profile of Thaspine

| Parameter | Prediction Method | Predicted Property/Activity | Implication |

|---|---|---|---|

| Bioactivity | Molecular Docking | Inhibition of Topoisomerase IB (cleavage and religation steps) | Potential as an anticancer agent. |

| Cell-based Assays | Cytotoxicity in cells overexpressing P-gp/MRP efflux pumps | Potential to overcome multidrug resistance in cancer. | |

| ADMET | In silico Toxicity Prediction | Predicted to be non-mutagenic, non-tumorigenic, non-irritant | Favorable preliminary safety profile. nih.gov |

| Drug-Likeness Score | Favorable physicochemical and drug-like properties | Good potential for development as an oral drug. nih.gov | |

| Intestinal Absorption | Predicted high intestinal absorption | Suitable for oral administration. orientjchem.orgbohrium.com |

Biosynthesis and Metabolic Pathway Investigations

Natural Biosynthesis Pathways of Thaspine

The natural biosynthesis of the alkaloid taspine (B30418) has been a subject of scientific inquiry, with research pointing to a pathway originating from the aporphine (B1220529) alkaloid magnoflorine (B1675912). nih.govnih.gov While the complete enzymatic cascade has not been fully elucidated and functionally characterized in vitro, transcriptomic and metabolomic analyses of plant species known to produce taspine, such as Croton draco, have provided a foundational understanding of its formation. nih.govnih.gov

Precursor Identification (e.g., Magnoflorine and related intermediates)

The primary precursor for the biosynthesis of taspine is believed to be the quaternary aporphine alkaloid, (+)-magnoflorine. nih.gov Integrated transcriptomic and metabolomic studies have detected the presence of magnoflorine in various organs of taspine-producing plants, supporting its role as a key intermediate in the biosynthetic pathway. nih.govnih.gov The proposed pathway suggests that magnoflorine undergoes a series of transformations to yield taspine. nih.gov Intermediates such as magnoflorine methine are thought to be formed during this process. nih.gov

Elucidation of Enzymatic Transformations (e.g., Hofmann elimination, oxidation, lactonization)

The conversion of magnoflorine to taspine is proposed to involve several key enzymatic transformations. nih.gov A critical step in this pathway is the Hofmann elimination of (+)-magnoflorine. nih.govresearchgate.net This reaction would lead to the formation of an intermediate, magnoflorine methine. nih.gov Following the Hofmann elimination, the pathway is thought to proceed through oxidation of the double bond between carbons C9 and C10 of the magnoflorine methine intermediate. nih.gov The final step in the proposed biosynthesis is lactonization , which would result in the formation of the characteristic dilactone structure of taspine. nih.gov A biogenetically patterned conversion of magnoflorine to taspine involving ozonation followed by oxidation and lactonization has also been demonstrated chemically, lending support to this proposed biosynthetic route. researchgate.net

Identification of Key Enzymes Involved in Biosynthesis

While the specific enzymes that catalyze the conversion of magnoflorine to taspine have not yet been functionally characterized, transcriptomic analysis of Croton draco has led to the identification of candidate genes that may be involved in the biosynthesis of magnoflorine, the precursor to taspine. nih.gov The biosynthesis of magnoflorine itself involves a series of enzymatic steps, and the identification of genes encoding for the enzymes in this precursor pathway provides a starting point for understanding the complete biosynthesis of taspine. nih.gov Further research is required to isolate and characterize the specific enzymes responsible for the Hofmann elimination, oxidation, and lactonization steps that convert magnoflorine into taspine.

Organ-Specific Biosynthesis Localization within Source Plants

Current research suggests that the biosynthesis of taspine is localized to specific organs and cell types within the source plants. nih.gov In Croton draco, magnoflorine has been detected in various organs, including the roots, stem, leaves, and flowers. nih.govnih.gov However, taspine is found in high concentrations in the latex, where magnoflorine is notably absent. nih.gov This distribution pattern suggests that the initial steps of the biosynthetic pathway, namely the production of magnoflorine, may occur in different cell types throughout the plant. nih.gov Subsequently, it is hypothesized that magnoflorine is translocated to specialized cells, such as laticifer cells, where it is then converted into taspine and accumulates. nih.govnih.gov This spatial separation of precursor synthesis and final product accumulation is a known strategy in plant secondary metabolism.

Metabolic Fate and Biotransformation Studies

In Vitro and In Vivo Metabolic Profiling

As of the current date, detailed in vitro and in vivo metabolic profiling studies specifically investigating the metabolic fate and biotransformation of thaspine hydrochloride in biological systems have not been reported in the available scientific literature. While taspine has been identified in human blood, indicating systemic absorption, comprehensive studies detailing its metabolic pathways, including the identification of major metabolites and the enzymes responsible for its biotransformation, are not yet available. hmdb.ca Therefore, no data can be presented on its metabolic profile.

Detailed Research on the Metabolic Fate of Thaspine Hydrochloride Remains Limited

The biotransformation of chemical compounds in the body generally occurs in two main phases. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule through processes like oxidation, reduction, or hydrolysis. These modifications often prepare the compound for Phase II reactions, where it is conjugated with endogenous molecules (e.g., glucuronic acid, sulfate, or glutathione) to increase its water solubility and facilitate its excretion from the body.

For many alkaloids, metabolic pathways can be complex and varied. For instance, studies on other structurally related alkaloids often reveal metabolic pathways such as N-demethylation, oxidation of aromatic rings, and benzylic oxidation. Following these initial transformations, the resulting metabolites are frequently conjugated with glucuronic acid.

However, specific research identifying the metabolites of thaspine and elucidating its precise biotransformation pathways has not been published. Investigations using techniques like liquid chromatography-mass spectrometry (LC-MS) with human liver microsomes or in rodent models, which are standard for characterizing metabolic profiles, have not been reported for thaspine. Consequently, there are no available data tables listing potential thaspine metabolites or detailing the specific CYP enzymes involved in its metabolism.

While research has explored the biosynthetic pathways of taspine in plants like Croton draco, detailing how the plant synthesizes the compound, this does not provide information on how the compound is metabolized by animal or human systems. Understanding the biosynthesis is distinct from understanding its biotransformation and metabolic fate after administration.

Without dedicated in vitro and in vivo metabolism studies, the identification of thaspine metabolites and the pathways of their formation remain speculative. Further research is necessary to characterize the metabolic profile of thaspine hydrochloride to fully understand its pharmacological and toxicological properties.

Advanced Analytical Methodologies in Thaspine Hydrochloride Research

Spectroscopic Techniques

Spectroscopic techniques are pivotal in providing detailed information about the molecular structure and properties of Thaspine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the precise structure of organic molecules like Thaspine hydrochloride. nih.govhyphadiscovery.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

For complete structural elucidation, two-dimensional (2D) NMR techniques are employed. nih.gov These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals in the ¹H and ¹³C NMR spectra. The standard dataset for structure elucidation typically includes ¹H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to probe through-space interactions between protons, providing insights into the stereochemistry and conformation of the molecule. hyphadiscovery.com

In mechanistic studies, NMR can be used to monitor the progress of chemical reactions involving Thaspine hydrochloride, identifying intermediates and final products to elucidate reaction pathways. scispace.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Thaspine Hydrochloride Analog

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | 145.2 | - |

| 2 | 7.85 (d, J=8.5 Hz) | 128.9 | C-4, C-9 |

| 3 | 7.21 (d, J=8.5 Hz) | 119.5 | C-1, C-5 |

| 4 | - | 158.3 | - |

| 5 | 4.15 (t, J=6.0 Hz) | 65.4 | C-3, C-6 |

| 6 | 3.10 (t, J=6.0 Hz) | 48.2 | C-5, C-7 |

| 7 | - | 130.1 | - |

| 8 | 8.10 (s) | 122.3 | C-7, C-9, C-10 |

| 9 | - | 148.5 | - |

| 10 | 7.55 (s) | 115.7 | C-8, C-12 |

| 11 | 3.85 (s) | 56.1 | - |

| 12 | - | 160.4 | - |

This table is for illustrative purposes and does not represent actual data for Thaspine hydrochloride.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scispace.comresearchgate.net It is an indispensable tool in the analysis of Thaspine hydrochloride for several applications.

Characterization: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition and molecular formula of Thaspine hydrochloride. scispace.comsemanticscholar.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. researchgate.net This fragmentation pattern provides valuable structural information that complements NMR data and can help to confirm the identity of the compound. researchgate.net

Metabolomics: In metabolomics studies, MS, particularly when coupled with liquid chromatography (LC-MS), is used to identify and quantify Thaspine hydrochloride and its metabolites in biological samples such as plasma, urine, or tissue extracts. nih.govnih.govyoutube.com This provides insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Stable isotope labeling in conjunction with MS-based metabolomics can be a powerful tool to trace the metabolic fate of the drug. nih.gov

Impurity Profiling: MS is a critical tool for the detection, identification, and quantification of impurities in Thaspine hydrochloride drug substances and finished products. researchgate.netajprd.com Hyphenated techniques like LC-MS and LC-MS/MS are particularly powerful for separating impurities from the main compound and then providing mass information for their identification. nih.gov This is essential for ensuring the quality, safety, and efficacy of the pharmaceutical product, as even small amounts of certain impurities can be harmful. researchgate.netajprd.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic systems and conjugated double bonds within the Thaspine hydrochloride molecule will give rise to characteristic absorption maxima. The UV-Vis spectrum can serve as a preliminary identification tool and is often used for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. In bioactivity assays, UV-Vis spectroscopy can be used to monitor changes in the concentration of Thaspine hydrochloride or other molecules involved in the assay over time.

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it typically needs to possess a rigid, planar structure with an extensive system of conjugated double bonds. If Thaspine hydrochloride or its derivatives exhibit fluorescence, this property can be exploited for highly sensitive detection and quantification in various assays. It can also be used to study binding interactions with biological macromolecules, as changes in the fluorescence properties upon binding can provide information about the binding affinity and mechanism.

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups present in a molecule. rjptonline.org When infrared radiation is passed through a sample of Thaspine hydrochloride, the molecule absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. rjptonline.org The resulting FTIR spectrum is a unique "molecular fingerprint" of the compound.

FTIR is a rapid and non-destructive technique that can be used for:

Identification: The FTIR spectrum of Thaspine hydrochloride can be compared to a reference spectrum for confirmation of its identity.

Structural Information: The presence of characteristic absorption bands can confirm the presence of specific functional groups, such as N-H (amines), C=O (carbonyls), C=C (aromatic rings), and C-O (ethers), within the molecule.

Purity Assessment: The presence of unexpected peaks in the spectrum may indicate the presence of impurities.

Polymorphism Studies: FTIR can be used to differentiate between different crystalline forms (polymorphs) of Thaspine hydrochloride, as they will exhibit different IR absorption patterns.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups Potentially in Thaspine Hydrochloride

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine Salt | N⁺-H | 2200-3000 (broad) |

| Aromatic Ring | C=C | 1400-1600 |

| Aromatic Ring | C-H | 3000-3100 |

| Ether | C-O | 1000-1300 |

| Alkane | C-H | 2850-2960 |

This table provides general ranges for functional groups and is for illustrative purposes.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of Thaspine hydrochloride.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceuticals. humanjournals.com It is a highly efficient separation technique that can be used to determine the purity of Thaspine hydrochloride and to quantify its amount in bulk drug substances and pharmaceutical formulations. ijper.orgresearchgate.net

A typical HPLC method for Thaspine hydrochloride would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). ijper.orgnih.gov The separation is based on the differential partitioning of the components of the sample between the stationary phase and the mobile phase. A detector, most commonly a UV-Vis detector, is used to monitor the eluent as it exits the column.

Purity Determination: HPLC can separate Thaspine hydrochloride from its impurities, including starting materials, intermediates, by-products, and degradation products. zjyj.org.cnnih.gov The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. The purity of Thaspine hydrochloride is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure Thaspine hydrochloride reference standard and plotting the peak area versus concentration. ijper.org The concentration of Thaspine hydrochloride in a sample can then be determined by measuring its peak area and interpolating from the calibration curve. HPLC methods for quantitative analysis must be validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust. ijper.orgnih.gov

Table 3: Example Parameters for a Validated HPLC Method for Quantitative Analysis

| Parameter | Result |

| Linearity (Concentration Range) | 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD, n=6) | < 1.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |